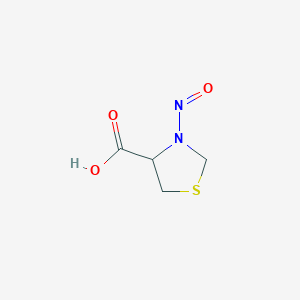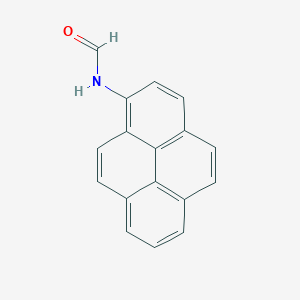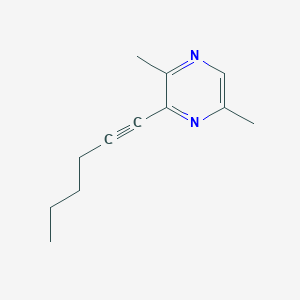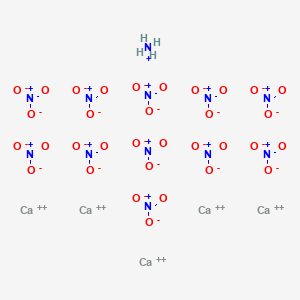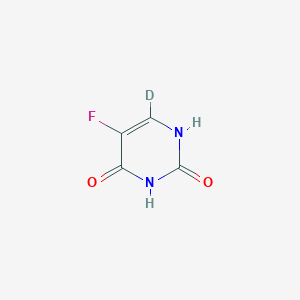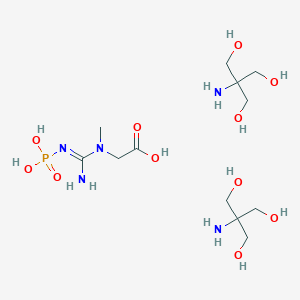
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol, also known as MPPP, is a synthetic opioid drug that was first synthesized in the 1970s. It belongs to the family of phenylpiperidine opioids, which are known for their potent analgesic effects. MPPP has been studied extensively in scientific research for its potential use as a painkiller and as a treatment for addiction to other opioids.
Mécanisme D'action
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol works by binding to opioid receptors in the brain and spinal cord, which are responsible for regulating pain perception. When 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol binds to these receptors, it activates a series of biochemical and physiological responses that lead to a reduction in pain perception. 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol also activates the reward centers of the brain, which can lead to feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol has several biochemical and physiological effects on the body. It is a potent analgesic that can be used to treat moderate to severe pain. It also activates the reward centers of the brain, which can lead to feelings of euphoria and pleasure. 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol has been shown to have potential as a treatment for addiction to other opioids, such as heroin.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol has several advantages and limitations for lab experiments. One advantage is that it is a potent analgesic that can be used to study pain perception in animal models. Another advantage is that it has potential as a treatment for addiction to other opioids, which can be studied in animal models of addiction. However, 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol is a controlled substance that requires specialized equipment and expertise to handle safely. It also has potential for abuse, which can be a limitation in some lab experiments.
Orientations Futures
There are several future directions for the study of 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol. One direction is to further explore its potential as a treatment for addiction to other opioids. Another direction is to study its potential as a treatment for other types of pain, such as neuropathic pain. Additionally, more research is needed to fully understand the biochemical and physiological effects of 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol on the body.
Méthodes De Synthèse
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol is typically synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of phenylacetonitrile with methylamine to form N-methylphenylacetone. This compound is then reacted with paraformaldehyde and piperidine to form the final product, 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol. The synthesis of 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol has been studied extensively in scientific research for its potential use as a painkiller and as a treatment for addiction to other opioids. Several studies have shown that 1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol is a potent analgesic that can be used to treat moderate to severe pain. It has also been shown to have potential as a treatment for addiction to other opioids, such as heroin.
Propriétés
Numéro CAS |
102557-67-5 |
|---|---|
Nom du produit |
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol |
Formule moléculaire |
C22H26N2O |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
1-(1-methyl-2-phenylindol-3-yl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C22H26N2O/c1-23-19-13-7-6-12-18(19)21(22(23)17-10-4-2-5-11-17)20(25)16-24-14-8-3-9-15-24/h2,4-7,10-13,20,25H,3,8-9,14-16H2,1H3 |
Clé InChI |
HTRCQBARWLWHGX-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(CN4CCCCC4)O |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(CN4CCCCC4)O |
Synonymes |
1-Methyl-2-phenyl-alpha-(piperidinomethyl)indole-3-methanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
